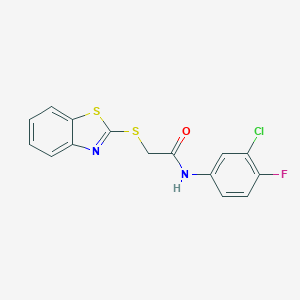
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BF-1, is a chemical compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide works by undergoing a redox reaction with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present, allowing for quantitative detection and imaging.
Biochemische Und Physiologische Effekte
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have low toxicity and minimal interference with cellular processes, making it a suitable probe for studying ROS in living cells. It has also been shown to be stable under physiological conditions, allowing for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is its high selectivity and sensitivity for detecting ROS. It is also easy to use and can be applied to a wide range of cell types and experimental conditions. However, one limitation is that it requires excitation at a relatively short wavelength, which can lead to phototoxicity and photobleaching in some experimental systems.
Zukünftige Richtungen
There are several future directions for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide research. One potential direction is to modify the structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to improve its selectivity and sensitivity for detecting specific types of ROS. Another direction is to develop new imaging techniques that can be used in conjunction with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to provide more detailed information about ROS dynamics in living cells. Finally, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide could be used in combination with other probes and techniques to study the role of ROS in various physiological and pathological processes.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a promising compound for studying ROS in living cells. Its high selectivity and sensitivity, low toxicity, and stability make it a suitable probe for a wide range of experimental systems. Further research is needed to fully realize its potential for scientific research applications.
Synthesemethoden
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzothiazole with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have high selectivity and sensitivity for detecting ROS, making it a promising candidate for this application.
Eigenschaften
CAS-Nummer |
5363-47-3 |
|---|---|
Produktname |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
Molekularformel |
C15H10ClFN2OS2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-10-7-9(5-6-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
InChI-Schlüssel |
OUXRRZWCYBXKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



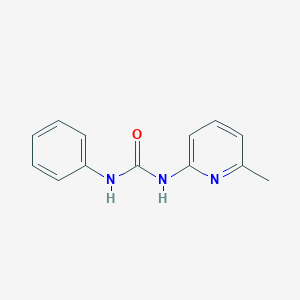
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
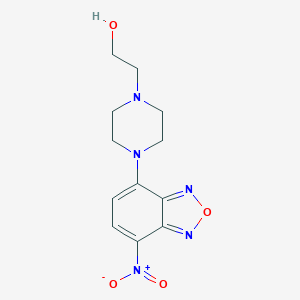
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
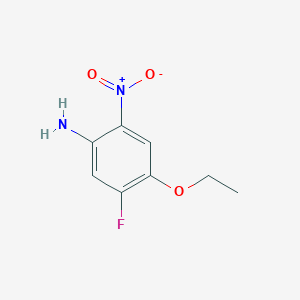
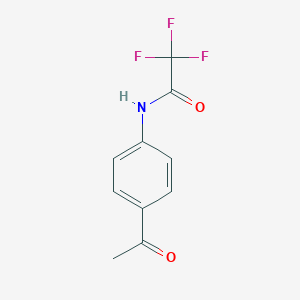
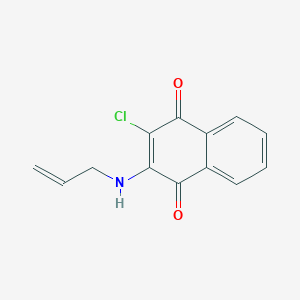
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)



![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)